molecular formula C35H43N7O5 B601659 Dabigatran Impurity E CAS No. 1610758-21-8

Dabigatran Impurity E

Cat. No. B601659
M. Wt: 641.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran Impurity E is a variant of Dabigatran, an anticoagulant drug sold under the brand name Pradaxa . It is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism .


Synthesis Analysis

The synthesis of Dabigatran and its impurities has been described in several studies . The origin, control, and synthesis of two potent impurities of Dabigatran etexilate have been described from commercially available raw materials .


Molecular Structure Analysis

The molecular structure of Dabigatran Impurity E can be analyzed using techniques such as LC-MS . This method has been used for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .


Chemical Reactions Analysis

The chemical reactions involving Dabigatran Impurity E can be analyzed using LC-MS methods . These methods have been used for the quantitative estimation of Dabigatran Etexilate in Dabigatran Etexilate capsules .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dabigatran Impurity E can be analyzed using various methods . For example, LC-MS methods have been used to analyze Dabigatran and its impurities .

Scientific Research Applications

  • Pharmaceutical Chemistry and Quality Control

    • Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor .
    • A sensitive and validated LC-MS method was developed for the analysis of Dabigatran and its main three impurities .
    • The method was validated according to guideline UV recommendations and detection B guidelines .
    • All the analysis results were acceptable according to the pharmaceutical requirements .
  • Pharmaceutical Synthesis

    • Dabigatran etexilate mesylate is a direct thrombin inhibitor used to reduce the risk of stroke and blood clots .
    • A novel synthon, n-hexyl-4-nitrophenyl carbonate, was used in the synthesis of Dabigatran etexilate mesylate .
    • This method substantially eliminates the formation of potential impurities .
    • The overall yield of Dabigatran etexilate mesylate was 66% over three steps .
  • Analytical Chemistry

    • Dabigatran Impurity E is used as a reference standard in the development and validation of analytical methods for the detection and quantification of Dabigatran in various pharmaceutical products .
    • It is also used in the characterization and analysis of Dabigatran-related impurities and degradation products .
  • Pharmaceutical Development

    • Dabigatran, including its impurities, is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .
    • It is also used to prevent deep vein thrombosis and pulmonary embolism in some circumstances .
  • Pharmaceutical Formulation

    • Dabigatran and its impurities are used in the formulation of anticoagulant drugs .
    • The drug is used to reduce the risk of stroke and blood clots in people with a medical condition called atrial fibrillation .
    • It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .
  • Pharmacokinetics and Pharmacodynamics

    • Dabigatran and its impurities are used in pharmacokinetic and pharmacodynamic studies .
    • These studies help understand the absorption, distribution, metabolism, and excretion of the drug .
    • They also help understand the drug’s effects on the body, including its therapeutic effects and side effects .

Future Directions

The future directions of Dabigatran, the parent compound of Dabigatran Impurity E, include its potential as a novel, oral reversible direct thrombin inhibitor for the treatment and prevention of thromboembolic diseases . It has immediate onset of effect, no need for monitoring, predictable and consistent pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCTVSOSHEUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Heptyl) dabigatran ethyl ester

CAS RN

1610758-21-8
Record name N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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